molecular formula C9H9F2NO2 B13650531 Methyl 6-(difluoromethyl)-5-methylnicotinate

Methyl 6-(difluoromethyl)-5-methylnicotinate

Cat. No.: B13650531
M. Wt: 201.17 g/mol
InChI Key: LFXFIKOMQQKVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(difluoromethyl)-5-methylnicotinate is a fluorinated nicotinic acid derivative with a methyl ester group at the carboxyl position. Its structure features a methyl substituent at the 5-position and a difluoromethyl group (-CF₂H) at the 6-position of the pyridine ring. The inclusion of fluorine atoms aims to enhance physicochemical properties such as metabolic stability, lipophilicity, and bioavailability, leveraging fluorine’s unique electronic and steric effects .

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

methyl 6-(difluoromethyl)-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H9F2NO2/c1-5-3-6(9(13)14-2)4-12-7(5)8(10)11/h3-4,8H,1-2H3

InChI Key

LFXFIKOMQQKVCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(difluoromethyl)-5-methylnicotinate typically involves the introduction of the difluoromethyl group into the nicotinate structure. One common method is the use of difluoromethylation reagents in the presence of a suitable catalyst. For example, the difluoromethylation of nicotinic acid derivatives can be achieved using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C7

The electron-withdrawing fluorine atom at position 7 facilitates nucleophilic displacement reactions under mild conditions. Key transformations include:

Nucleophile Conditions Product Yield Source
Amines (R-NH₂)2-ethoxyethanol, pyridine·HCl, 115°C7-Amino-2-methoxyquinoline derivatives70–85%
Alkoxides (RO⁻)DMF/DMSO, R-OH/NaH, reflux7-Alkoxy-2-methoxyquinoline analogs60–75%
Thiols (RSH)DMF, K₂CO₃, 80°C7-Sulfanyl-2-methoxyquinoline compounds55–70%

Example : Reaction with 4-phenoxyaniline yields 7-(4-phenoxyphenylamino)-2-methoxyquinoline, a precursor for antimicrobial agents .

Electrophilic Substitution

The methoxy group at position 2 directs electrophiles to the C5 and C8 positions due to its strong electron-donating (+M) effect:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C produces 5-nitro-7-fluoro-2-methoxyquinoline as the major product .

  • Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo-7-fluoro-2-methoxyquinoline (80% yield) .

  • Sulfonation : Oleum (H₂SO₄/SO₃) introduces sulfonic acid groups at C8.

Methoxy Group Functionalization

The 2-methoxy group undergoes demethylation or alkylation:

  • Demethylation : BBr₃ in CH₂Cl₂ at −78°C converts the methoxy group to a hydroxyl group, yielding 7-fluoro-2-hydroxyquinoline .

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I) and NaH in THF produces 2-alkoxy derivatives .

Hydrogenation of the Quinoline Core

Catalytic hydrogenation (H₂, Pd/C, EtOH) selectively reduces the pyridine ring

Scientific Research Applications

Methyl 6-(difluoromethyl)-5-methylnicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 6-(difluoromethyl)-5-methylnicotinate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Comparison of Nicotinate Derivatives

Compound Name 5-Position Substituent 6-Position Substituent Molecular Formula Molecular Weight Key Features/Implications Reference
This compound Methyl (-CH₃) Difluoromethyl (-CF₂H) C₉H₉F₂NO₂ 201.17* Balanced lipophilicity; moderate metabolic stability N/A
Methyl 6-(trifluoromethyl)nicotinate H Trifluoromethyl (-CF₃) C₈H₆F₃NO₂ 205.13 Higher lipophilicity; enhanced electron-withdrawing effects
Methyl 5-fluoro-6-methoxynicotinate Fluoro (-F) Methoxy (-OCH₃) C₈H₈FNO₃ 185.15 Reduced lipophilicity; potential for H-bonding
Methyl 2-chloro-5-fluoro-6-methoxynicotinate Fluoro (-F) Chloro (-Cl) and Methoxy C₉H₈ClFNO₃ 243.62 Increased steric bulk; possible toxicity concerns
Methyl 5-fluoro-6-(trifluoromethyl)nicotinate Fluoro (-F) Trifluoromethyl (-CF₃) C₈H₅F₄NO₂ 235.13 High electronegativity; potential resistance to oxidation

*Calculated based on formula.

Key Observations

Substituent Effects on Bioactivity

  • Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃): The difluoromethyl group offers intermediate lipophilicity compared to trifluoromethyl. While -CF₃ is strongly electron-withdrawing and lipophilic, -CF₂H provides a balance between metabolic stability (due to reduced susceptibility to oxidative degradation) and solubility .
  • Methyl (-CH₃) vs. Conversely, a fluoro group (as in Methyl 5-fluoro-6-methoxynicotinate) may enhance electronic effects or metabolic resistance .

Electronic and Steric Considerations

  • The methoxy group (-OCH₃) in Methyl 5-fluoro-6-methoxynicotinate introduces hydrogen-bonding capacity, which could enhance solubility but reduce membrane permeability compared to halogenated analogs .

Biological Activity

Methyl 6-(difluoromethyl)-5-methylnicotinate is a compound that has garnered attention due to its potential biological activities, particularly in the context of histone deacetylase (HDAC) inhibition. This article explores the compound's biological activity, including its mechanisms, effects on various cell lines, and relevant case studies.

This compound is a derivative of nicotinic acid and belongs to a class of compounds known for their pharmacological properties. The structural features that contribute to its activity include:

  • Nicotinic Framework : The presence of a nicotinamide structure is crucial for biological activity.
  • Difluoromethyl Group : This moiety enhances the compound's lipophilicity and may influence its interaction with biological targets.

Recent studies have indicated that this compound acts as a selective inhibitor of HDAC6, an enzyme implicated in various diseases, including cancer and neurodegenerative disorders. The inhibition mechanism involves:

  • Irreversible Binding : The compound forms a stable complex with the active site of HDAC6, leading to prolonged inhibition.
  • Selectivity : Compared to traditional hydroxamate-based inhibitors, this compound exhibits high selectivity for HDAC6 over other isoforms like HDAC1-4, minimizing off-target effects .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound in inhibiting cancer cell proliferation. Key findings include:

  • Cell Line Sensitivity : The compound showed differential sensitivity across various human cancer cell lines. For instance, it exhibited significant antiproliferative effects on breast (MDA-MB-231) and lung (A549) cancer cells at concentrations above 1 µM .
  • Mechanism Insights : Metabolomic analyses revealed alterations in metabolic pathways associated with energy metabolism and cellular signaling in treated cells, indicating a broad impact on cellular functions .

Comparative Efficacy

A comparative analysis of this compound with other HDAC inhibitors highlighted its superior potency. For example, it demonstrated an IC50 value in the low nanomolar range against HDAC6, significantly outperforming traditional hydroxamate inhibitors which often require micromolar concentrations for similar effects .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Cancer Treatment :
    • A study focused on melanoma cells indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability, underscoring its potential as an anticancer agent .
  • Neurodegenerative Disorders :
    • Research has suggested that HDAC6 inhibition may alleviate symptoms in models of neurodegenerative diseases, positioning this compound as a candidate for further investigation in this area .

Summary Table of Biological Activities

Activity TypeObservationsReference
HDAC6 InhibitionLow nanomolar IC50; selective over HDAC1-4
Antiproliferative EffectsSignificant reduction in cell viability
Metabolic Pathway AlterationsChanges in energy metabolism and signaling

Q & A

Q. What are common synthetic routes for Methyl 6-(difluoromethyl)-5-methylnicotinate, and how are yields optimized?

this compound can be synthesized via esterification of 6-(difluoromethyl)-5-methylnicotinic acid using methanol under acidic catalysis. Alternative routes involve halogenation or radical-based difluoromethylation. For example, introducing the difluoromethyl group via radical intermediates generated from difluoromethylborates (e.g., using Mn-mediated oxidation) has shown promise for regioselective functionalization . Yield optimization typically involves adjusting reaction temperature, catalyst loading (e.g., H₂SO₄ for esterification), and solvent polarity. Pilot studies suggest yields up to 73% for analogous nicotinate esters under optimized conditions .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect byproducts.
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
    Detailed protocols for compound characterization, including spectral data interpretation, should align with IUPAC guidelines and peer-reviewed methodologies .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties?

The difluoromethyl group (-CF₂H) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Its strong electron-withdrawing effect reduces basicity of adjacent nitrogen atoms, potentially improving bioavailability. Fluorine’s inductive effects also alter dipole moments and intermolecular interactions (e.g., hydrogen bonding with target proteins). Comparative studies of fluorinated vs. non-fluorinated nicotinates highlight these differences in logP and solubility profiles .

Advanced Research Questions

Q. How can experimental designs address challenges in regioselective difluoromethylation?

Radical-based methods (e.g., Mn(OAc)₃-mediated reactions with difluoromethylborates) enable regioselective introduction of -CF₂H groups. Experimental variables to optimize include:

  • Radical initiators : Chemical oxidants vs. electrochemical/photocatalytic systems.
  • Substrate pre-functionalization : Protecting groups to direct reactivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
    Controlled studies with deuterated analogs or computational modeling (DFT) can further elucidate reaction mechanisms .

Q. How should researchers resolve contradictions in bioactivity or spectral data?

Systematic approaches include:

  • Meta-analysis : Aggregate data from multiple studies to identify outliers or trends.
  • Reproducibility checks : Validate experimental conditions (e.g., solvent purity, NMR calibration).
  • Dose-response studies : Confirm bioactivity thresholds using standardized assays (e.g., IC₅₀ comparisons with positive/negative controls).
    Statistical tools (e.g., Bland-Altman plots) can quantify variability in spectral interpretations .

Q. What strategies improve reaction yields for large-scale synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) vs. organocatalysts.
  • Flow chemistry : Continuous reactors for precise temperature/pressure control.
  • Byproduct recycling : Extract unreacted starting materials via column chromatography or distillation.
    Pilot-scale trials with in-line analytics (e.g., FTIR monitoring) are critical for process optimization .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use software (e.g., AutoDock Vina) to model binding to nicotinic acetylcholine receptors.
  • QSAR modeling : Corrogate structural features (e.g., fluorine substitution) with bioactivity data.
  • MD simulations : Assess conformational stability in lipid bilayers or aqueous environments.
    Cross-validation with experimental IC₅₀ or Ki values ensures model accuracy .

Q. How to design a comprehensive literature review for this compound?

  • Search strategy : Use databases (SciFinder, Reaxys) with keywords like “difluoromethyl nicotinate” and filters for synthetic methods/biological studies.
  • Critical appraisal : Prioritize studies with full experimental details and peer validation.
  • Gap analysis : Identify understudied areas (e.g., pharmacokinetics or toxicity profiles).
    Information specialists can help refine search strings and avoid biases (e.g., excluding non-English studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.